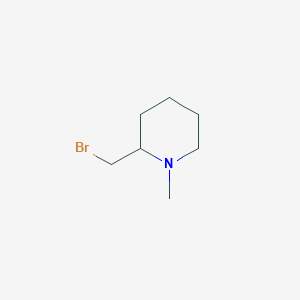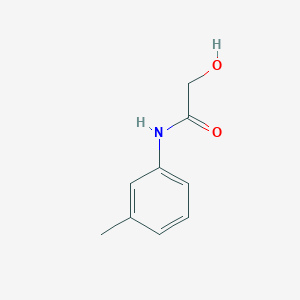
2-(叔丁基)-4-氯嘧啶-5-羧酸乙酯
描述
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate (Et2BClP5C) is a synthetic compound that has been widely used in scientific research for its various properties. It is a colorless, crystalline solid that has a melting point of approximately 176°C and is soluble in most organic solvents. Et2BClP5C is an important tool for many applications, including the synthesis of pharmaceuticals, studying the structure and function of proteins, and studying the effects of various drugs on biological systems.
科学研究应用
结构研究和氢键相互作用:
- 由 林奇和麦克莱纳汉 (2004) 进行的研究探索了 2-氨基-4-叔丁基-1,3-噻唑-5-羧酸乙酯的结构。这项工作强调了氢键在分子结构中的重要性,这对于理解类似化合物(如 2-(叔丁基)-4-氯嘧啶-5-羧酸乙酯)的行为至关重要。
化学反应和衍生物形成:
- 佩夫兹纳 (2003) 讨论了 5-叔丁基-4-(氯甲基)-2-甲基呋喃-3-羧酸乙酯的溴化和磷酸化,该过程与涉及 2-(叔丁基)-4-氯嘧啶-5-羧酸乙酯的反应有关。可以在 佩夫兹纳 (2003) 中查阅这项研究的详细信息。
抗癌活性研究:
- Asha 等人 (2010) 对 2-(1-氨基环丁基)-5-(苯甲酰氧基)-6-羟基嘧啶-4-羧酸乙酯衍生物(与 2-(叔丁基)-4-氯嘧啶-5-羧酸乙酯密切相关)的工作证明了它们在抗癌应用中的潜力。这项研究的详细信息可以在 Asha 等人 (2010) 中找到。
合成化学和区域选择性:
- 阿什顿和多斯 (1993) 提供了对 3-烷基-1-芳基-1H-吡唑-5-羧酸乙酯区域选择性合成的见解,这可能与 2-(叔丁基)-4-氯嘧啶-5-羧酸乙酯的合成有关。可以在 阿什顿和多斯 (1993) 中找到更多信息。
异恶唑和恶嗪的形成:
- 布雷姆等人 (1991) 探索了由异恶唑化合物形成(RS)-6-叔丁基-5-甲基-4-氧代-2,3-二氢-4H-1,3-恶嗪-2-羧酸乙酯。这项研究与理解与 2-(叔丁基)-4-氯嘧啶-5-羧酸乙酯类似的化合物中的反应和结构形成有关。可以在 布雷姆等人 (1991) 中找到详细信息。
肽合成应用:
- 贝努瓦顿和陈 (1981) 讨论了 2-烷氧基-5(4H)-恶唑酮在肽合成中的意义,这与 2-(叔丁基)-4-氯嘧啶-5-羧酸乙酯在生化研究中的应用有关。可以在 贝努瓦顿和陈 (1981) 中找到更多详细信息。
属性
IUPAC Name |
ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-5-16-9(15)7-6-13-10(11(2,3)4)14-8(7)12/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRHHSJEGYXWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071599.png)
![5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071602.png)
![1-(2-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071608.png)
![5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071624.png)
![1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071629.png)
![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)
![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)

![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)


![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)